Bis(2-bromobenzoyl) peroxide

Description

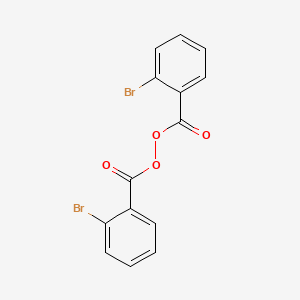

Bis(2-bromobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two bromobenzoyl groups linked by a peroxide bond. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula |

C14H8Br2O4 |

|---|---|

Molecular Weight |

400.02 g/mol |

IUPAC Name |

(2-bromobenzoyl) 2-bromobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8Br2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |

InChI Key |

PQTJTWAPYYBPNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromobenzoyl) peroxide typically involves the reaction of 2-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:

[ \text{2-bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Radical Decomposition Pathways

The peroxide bond (−O−O−) undergoes homolysis under heat or UV light, generating 2-bromobenzoyloxyl radicals :

Key observations :

-

Time-resolved ESR studies confirm the formation of transient 2-bromobenzoyloxyl radicals, which exhibit rapid decarboxylation to yield 2-bromophenyl radicals () and .

-

The ortho-bromine substituent facilitates carbon-bromine bond cleavage during radical stabilization, producing brominated byproducts .

Oxidation and Functional Group Transformations

Bis(2-bromobenzoyl) peroxide acts as an oxidizing agent in organic synthesis:

-

Baeyer-Villiger Oxidation : Facilitates ketone-to-ester conversions via electrophilic activation. The bromine substituents enhance the electrophilicity of the carbonyl group, accelerating nucleophilic attack by peroxides .

-

Polymerization Initiation : Serves as a radical initiator for vinyl polymers (e.g., PMMA). Bromine incorporation may modify polymer chain branching or thermal stability .

4.1. Substituent Effects on Reactivity

-

Electronic Effects : Bromine’s electron-withdrawing nature increases the peroxide’s electrophilicity, favoring nucleophilic substitution at the carbonyl group .

-

Steric Effects : The ortho-bromine hinders planar transition states in rearrangement reactions, altering product distributions compared to non-brominated analogs .

4.2. Catalytic Interactions

-

Transition metals (e.g., Cu, Fe) modulate peroxide decomposition pathways. For example, Cu(II) complexes promote radical-polar crossover mechanisms, enabling carbocation intermediates for E1 eliminations or nucleophilic trapping .

Hazardous Reactions and Stability

-

Thermal Sensitivity : Decomposes explosively above 50°C, releasing benzene (a carcinogen) and brominated compounds .

-

Incompatibilities : Reacts violently with reducing agents (e.g., LiAlH₄), amines, and strong acids, necessitating controlled handling .

Comparative Reaction Data

Theoretical and Computational Insights

DFT studies reveal that bromine’s electronegativity lowers the activation energy for O−O bond homolysis by 15–20 kJ/mol compared to benzoyl peroxide. Additionally, intramolecular halogen bonding between bromine and peroxide oxygen stabilizes transition states in rearrangement reactions .

Scientific Research Applications

Bis(2-bromobenzoyl) peroxide has a wide range of applications in scientific research, including:

Chemistry: Used as an initiator for radical polymerization reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.

Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.

Mechanism of Action

The mechanism of action of bis(2-bromobenzoyl) peroxide primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

Dibenzoyl peroxide: Similar in structure but lacks the bromine atoms, leading to different reactivity.

Bis(4-chlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine, affecting its chemical properties.

Uniqueness: Bis(2-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications where other peroxides may not be effective.

Q & A

Q. What are the recommended laboratory handling and storage protocols for Bis(2-bromobenzoyl) peroxide to ensure safety and stability?

this compound, as an organic peroxide, requires strict temperature control (e.g., storage at 2–8°C in a dark, ventilated area) to minimize decomposition risks. Use inert gas purging (e.g., nitrogen) during storage to prevent unintended oxidation. Personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), sealed goggles, and lab coats, is mandatory. Avoid contact with reducing agents, metals, or heat sources to prevent exothermic decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the aromatic substitution pattern and peroxide linkage. Fourier-Transform Infrared Spectroscopy (FTIR) can validate the C=O (∼1770 cm⁻¹) and O-O (∼800 cm⁻¹) stretches. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity, while Differential Scanning Calorimetry (DSC) assesses thermal stability and decomposition thresholds .

Q. How can researchers mitigate risks during the synthesis of this compound?

Use low-temperature conditions (0–5°C) during the reaction of 2-bromobenzoyl chloride with hydrogen peroxide to control exothermicity. Employ slow addition of reactants and continuous pH monitoring (target pH 8–9) to optimize yield. Post-synthesis, purify via recrystallization in non-polar solvents (e.g., hexane) and confirm absence of residual chloride ions via silver nitrate testing .

Advanced Research Questions

Q. What mechanistic insights explain the divergent decomposition pathways of this compound under varying solvent systems?

In polar aprotic solvents (e.g., acetonitrile), homolytic cleavage of the O-O bond dominates, generating 2-bromobenzoyloxy radicals, which further decarboxylate to form 2-bromophenyl radicals. In protic solvents (e.g., ethanol), hydrogen abstraction by radicals leads to stabilized intermediates, altering product profiles. Kinetic studies using Electron Spin Resonance (ESR) can track radical lifetimes, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies solvent-dependent byproducts .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 80–120°C) may arise from impurities, heating rates, or instrumentation sensitivity. Standardize testing via Thermogravimetric Analysis (TGA) at controlled heating rates (e.g., 5°C/min) under inert atmospheres. Cross-validate with Accelerating Rate Calorimetry (ARC) to detect autocatalytic behavior. Publish full experimental conditions (e.g., sample mass, crucible material) to enhance reproducibility .

Q. What strategies optimize the regioselectivity of this compound in radical-mediated C–H functionalization reactions?

Modify reaction conditions to favor electron-deficient aromatic systems:

- Use Lewis acids (e.g., FeCl₃) to polarize substrate C–H bonds.

- Adjust solvent dielectric constant (e.g., dichloromethane vs. DMF) to stabilize transition states.

- Employ directing groups (e.g., pyridine) to enhance site specificity. Monitor reaction progress with in-situ Raman spectroscopy to correlate radical flux with selectivity .

Q. How do steric and electronic effects of the 2-bromo substituent influence the peroxide’s reactivity compared to non-halogenated analogs?

The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl group, accelerating radical initiation but reducing peroxide stability. Steric hindrance from the ortho-bromo group impedes π-stacking in crystalline phases, lowering melting points (cf. unsubstituted benzoyl peroxide). Computational studies (DFT) comparing activation energies for O-O bond cleavage in substituted vs. unsubstituted analogs provide quantitative validation .

Methodological Notes

- Data Contradiction Analysis : When encountering conflicting results (e.g., decomposition kinetics), apply the "Three-Lab Validation Protocol": replicate experiments in independent labs using identical lots of reagents and standardized equipment. Use statistical tools (e.g., ANOVA) to quantify inter-lab variability .

- Ethical Considerations : Disclose all synthetic byproducts and decomposition hazards in publications, adhering to guidelines from Ethics and Scientific Publication to prevent underreporting of risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.